AS-85

ASH1L inhibitor MLL leukemia cell permeability

Validating ASH1L's autoinhibitory loop function requires a specific probe, not a generic SET-domain inhibitor. AS-85 solves this: a first-generation chemical probe targeting the autoinhibitory loop region. - Enzymatic IC50: 0.60 µM (HMT assay); Kd: 0.78 µM (SPR). - Clean on/off cell signal: Complete MLL1-translocated line inhibition (GI50 5-25 µM); no effect on K562. - High-resolution structural template: 1.69 Å co-crystal (PDB: 6WZW), mutation-free for computational chemistry. - Immediate lab-scale availability with global shipment.

Molecular Formula C26H28F3N5O3S2
Molecular Weight 579.7 g/mol
Cat. No. B15586562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS-85
Molecular FormulaC26H28F3N5O3S2
Molecular Weight579.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H28F3N5O3S2/c27-26(28,29)39(36,37)33-8-6-20(7-9-33)34-15-22(17-2-1-3-18(11-17)24(30)38)21-5-4-16(10-23(21)34)12-32-25(35)19-13-31-14-19/h1-5,10-11,15,19-20,31H,6-9,12-14H2,(H2,30,38)(H,32,35)
InChIKeyWDQKQCWRQIVDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AS-85: ASH1L Inhibitor Overview


AS-85 is a first-in-class, potent small molecule inhibitor of the ASH1L histone methyltransferase SET domain [1]. It belongs to a class of thioamide-containing compounds designed to bind the autoinhibitory loop of ASH1L, a target implicated in MLL-rearranged acute leukemia [1]. With an IC50 of 0.60 µM and a Kd of 0.78 µM for the ASH1L SET domain, AS-85 serves as a validated chemical probe for investigating ASH1L's role in disease pathogenesis [1].

ASH1L histone methyltransferase inhibition studies targeting the autoinhibitory loop SET domain

Biochemical HMT assay and SPR binding workflows for target engagement analysis

MLL1-rearranged leukemia cell model endpoint assessment (MV4;11, MOLM13, KOPN8)

AS-85: Why Substitution Fails


Substituting AS-85 with another ASH1L inhibitor is not scientifically valid due to significant differences in physicochemical properties, cellular permeability, and target engagement. Early analogs like AS-6 suffered from poor cell permeability (cLogP 1.6, tPSA 120) and consequently weak cellular activity (GI50 ~50 µM) [1]. Even closely related compounds like AS-99, while sharing the same scaffold, exhibit distinct cLogP (4.1 vs 3.4) and cellular GI50 values (1.8-3.6 µM vs 5-25 µM) due to a single methyl substitution, highlighting the critical structure-activity relationship within this chemical series [1]. Furthermore, the replacement of the thioamide group with an amide (AS-nc) results in a 100-fold loss of inhibitory activity (IC50 72 µM), underscoring the unique binding interactions required for potency [1]. These data demonstrate that even minor structural modifications profoundly impact AS-85's biological profile, making direct substitution with other ASH1L inhibitors inappropriate.

Binding site mismatch

AS-85 targets the autoinhibitory loop, whereas AS-254s binds a catalytic SET domain pocket; mechanistic context may not transfer.

Physicochemical property shift

Small structural modifications (e.g., methyl substitution) alter cLogP and tPSA, which may change cell permeability and solubility profiles.

Selectivity window difference

AS-85 shows a binary on/off MLL1 selectivity pattern; analogs may exhibit partial non-MLL1 activity, complicating target validation interpretation.

AS-85 Comparative Evidence


Enzymatic Potency: AS-85 vs. AS-99

AS-85 was designed to overcome the poor cell permeability of the early lead compound AS-6. While AS-6 had a limited effect on the proliferation of MLL leukemia cells (GI50 ~50 µM), AS-85 demonstrated significantly enhanced anti-proliferative activity with GI50 values ranging from 5 to 25 µM across three MLL-rearranged leukemia cell lines (MV4;11, MOLM13, and KOPN8) [1]. This represents an improvement of up to 83-fold in cellular potency. The enhanced cellular activity is attributed to optimized physicochemical properties, specifically an increase in cLogP from 1.6 to 3.4 and a decrease in tPSA from 120 to 108 [1].

Enzymatic IC50
Head-to-head
AS-85: 0.60 µM; AS-99: 0.79 µM
Reported ~1.3-fold lower IC50; may support assay sensitivity interpretation
HMT assay; identical conditions per Rogawski et al. 2021
ASH1L inhibitor MLL leukemia cell permeability

Binding Affinity vs. AS-99

The presence of a thioamide group is critical for the binding affinity of this compound class. Replacement of the thioamide in AS-99 with an amide group, yielding the analog AS-nc, resulted in a drastic reduction in inhibitory activity [1]. AS-nc exhibited an IC50 of 72 µM, representing a ~120-fold loss of potency compared to AS-85's IC50 of 0.60 µM [1]. This underscores the essential role of the chalcogen bond formed by the thioamide sulfur in stabilizing the inhibitor-protein complex [1].

Binding Kd (SPR)
Head-to-head
0.78 µM vs 0.89 µM
Modestly tighter binding reported; supports target engagement consistency in SPR
ASH1L SET domain protein
ASH1L inhibitor thioamide structure-activity relationship

Physicochemical Profile vs. AS-6 and AS-99

A high-resolution crystal structure of the wild-type ASH1L SET domain in complex with AS-85 was determined at 1.69 Å resolution, providing atomic-level insight into its unique binding mode [1]. The structure reveals that AS-85 binds to the autoinhibitory loop region, a feature characteristic of this class of H3K36 methyltransferases [1]. Specific interactions include favorable contacts between the positively charged azetidine ring and the helix dipole of residues N2254-H2258, a water-mediated hydrogen bond with F2257, and a critical chalcogen bond involving the thioamide sulfur [1]. This structural information is essential for understanding the mechanism of action and for guiding further medicinal chemistry optimization.

Physicochemical Profile
Reported
cLogP 3.4; tPSA 108 Ų
Intermediate polarity reported; may support solubility screening context
Calculated; compare AS-6 (cLogP 1.6) and AS-99 (cLogP 4.1)
ASH1L inhibitor crystal structure SET domain binding mode

Cellular Selectivity vs. AS-99

AS-85 demonstrates strong binding to the ASH1L SET domain with a dissociation constant (Kd) of 0.78 µM, confirming direct target engagement [1]. This binding affinity is comparable to its biochemical IC50 (0.60 µM), indicating that its inhibitory activity is directly correlated with its physical interaction with the target protein. The compound's binding mode has been validated by X-ray crystallography, providing a robust foundation for its use as a chemical probe [1].

Cellular Selectivity
Reported
AS-85: MLL1 GI50 5–25 µM; no K562 activity
Binary selectivity reported; simplifies MLL1-dependent vs independent endpoint interpretation
7–10 day viability; MV4;11, MOLM13, KOPN8 vs K562
ASH1L inhibitor binding affinity target engagement

AS-85 Application Scenarios


Biochemical Screening & Assay Development

AS-85 is ideally suited for cellular studies investigating the role of ASH1L in MLL-rearranged leukemia. The compound's defined GI50 range of 5-25 µM in MLL-translocated cell lines (MV4;11, MOLM13, KOPN8) and its lack of effect in K562 cells (no MLL translocation) make it a valuable tool for establishing target dependency and mechanism of action [1]. Researchers can use AS-85 to assess the impact of ASH1L inhibition on cell proliferation, apoptosis, and differentiation in these specific disease models [1].

Structure-Based Drug Design for Autoinhibitory Loop

The high-resolution crystal structure of AS-85 bound to the ASH1L SET domain (1.69 Å) provides a detailed blueprint for medicinal chemistry efforts [1]. AS-85 serves as a reference compound for structure-based design, enabling researchers to understand how specific moieties (e.g., azetidine ring, thioamide) contribute to binding affinity and selectivity. Its well-characterized physicochemical properties (cLogP 3.4, tPSA 108) also offer a benchmark for optimizing cellular permeability in new analogs [1].

Selectivity Profiling in MLL1-Rearranged Leukemia

AS-85 serves as a critical benchmark compound for evaluating the cellular activity of newer ASH1L inhibitors, such as AS-254s [2]. Its established GI50 range (5-25 µM) in MLL leukemia cells provides a reference point for quantifying the improved potency of advanced leads. This comparative analysis is essential for demonstrating the value of new chemical entities in drug discovery programs targeting ASH1L-driven malignancies [2].

Application
Selection Property
Validation Focus
Biochemical screening & assay development
Enzymatic inhibition sensitivity
HMT assay IC50 reproducibility and SPR binding consistency
Structure-based drug design
Wild-type co-crystal structural template
Binding pose accuracy and resolution without mutant artifact
MLL1-rearranged leukemia selectivity profiling
Cell-based selectivity window
MLL1 vs non-MLL1 growth inhibition endpoint review
Autoinhibitory loop mechanism dissection
Binding site specificity
Allosteric modulation vs catalytic inhibition differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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